molecular formula C17H17N3O3 B1247008 Ro 145974 CAS No. 88552-32-3

Ro 145974

Cat. No.: B1247008
CAS No.: 88552-32-3
M. Wt: 311.33 g/mol
InChI Key: VUSVWZBQTTWZGJ-CYBMUJFWSA-N
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Description

The term "Ro 145974" appears in multiple contexts within the provided evidence, but none explicitly define it as a chemical compound. Instead, "145974" is predominantly cited as an article identifier in academic journals. For example:

  • Mathematical Problems in Engineering (Volume 2012, Article ID 145974) discusses artificial intelligence applications in civil engineering, authored by Lu, Chen, and Zheng .
  • Applied Surface Science (Volume 515, Article ID 145974, 2020) explores the microwave absorption properties of TiP2O7 composited with biomass carbon .
  • Materials Science and Engineering: A (Volume 891, Article ID 145974, 2024) investigates magnesium-based composites .

Notably, references CAS No. 1445976-44-2, a compound with the formula C₁₂H₂₃NO₄ and PubChem ID 71711130.

Properties

IUPAC Name

ethyl (7R)-12-oxo-2,4,11-triazatetracyclo[11.4.0.02,6.07,11]heptadeca-1(17),3,5,13,15-pentaene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-2-23-17(22)14-15-13-8-5-9-19(13)16(21)11-6-3-4-7-12(11)20(15)10-18-14/h3-4,6-7,10,13H,2,5,8-9H2,1H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSVWZBQTTWZGJ-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C3CCCN3C(=O)C4=CC=CC=C4N2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C2[C@H]3CCCN3C(=O)C4=CC=CC=C4N2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88552-32-3
Record name Ro 14-5974
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088552323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ro 145974 typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the imidazo and benzodiazepine rings, followed by esterification to introduce the ethyl carboxylate group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve scalability .

Chemical Reactions Analysis

Types of Reactions

Ro 145974 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated analogs .

Scientific Research Applications

Ro 145974 has several scientific research applications:

Mechanism of Action

The compound acts as an inverse agonist of the α5 γ-Aminobutyric acid type A (GABAA) receptor. By binding to this receptor, it modulates the inhibitory effects of GABA, leading to increased neuronal activity and cognitive enhancement. This interaction involves specific molecular targets and pathways that are crucial for its pharmacological effects .

Comparison with Similar Compounds

Notes and Limitations

Its occurrences as an article ID (e.g., ) suggest possible misinterpretation.

Data Gaps : For CAS 1445976-44-2, pharmacological and toxicological data are absent, limiting direct comparisons.

Q & A

Basic Research Questions

Q. How can researchers design reproducible experiments for studying Ro 145974’s properties?

  • Methodological Guidance : Experimental design should prioritize reproducibility by detailing synthesis protocols, characterization methods (e.g., NMR, HPLC), and control variables (e.g., temperature, solvent systems). Follow the Beilstein Journal of Organic Chemistry’s guidelines: include sufficient experimental details in the main text (≤5 compounds) and supplementary materials for extended datasets . For novel compounds, provide purity metrics and spectral data to validate identity .

Q. What strategies ensure a robust literature review for contextualizing this compound within existing research?

  • Methodological Guidance : Use databases like Web of Science and Google Scholar to identify foundational studies. Focus on peer-reviewed articles and avoid unreliable sources (e.g., ). Apply systematic review principles: categorize studies by themes (e.g., synthetic pathways, biological activity) and highlight gaps (e.g., conflicting data on this compound’s stability) . Reference frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to align questions with gaps .

Q. How should hypotheses about this compound’s mechanistic behavior be formulated and tested?

  • Methodological Guidance : Develop hypotheses grounded in prior evidence (e.g., "this compound inhibits Enzyme X via competitive binding"). Use iterative testing: design in vitro assays (e.g., kinetic studies) and validate with computational models (e.g., molecular docking). Address contradictions by comparing results across methodologies (e.g., discrepancies between experimental and simulated binding affinities) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

  • Methodological Guidance : Apply contradiction analysis frameworks:

  • Principal Contradiction Identification : Determine if inconsistencies arise from methodological variability (e.g., assay conditions) or intrinsic compound properties (e.g., isomerism) .
  • Data Triangulation : Compare results from orthogonal techniques (e.g., in vitro cytotoxicity vs. in vivo efficacy). Use meta-analysis to assess statistical significance of divergent findings .
  • Ethical Reporting : Disclose limitations (e.g., batch-to-batch variability) and propose validation experiments .

Q. What interdisciplinary approaches enhance the study of this compound’s multifunctional applications?

  • Methodological Guidance : Integrate computational chemistry (e.g., QSAR models) with experimental data to predict this compound’s behavior under untested conditions . Collaborate with materials science teams to explore its physicochemical stability in polymer matrices. Use logic trees (LOG-IDEAH frameworks) to map interdisciplinary hypotheses and prioritize experimental pathways .

Q. How can researchers validate this compound’s target specificity while minimizing off-target effects?

  • Methodological Guidance :

  • High-Throughput Screening : Employ siRNA knockdown or CRISPR-Cas9 models to confirm target engagement .
  • Selectivity Profiling : Use panels of related enzymes/proteins to assess specificity. Apply statistical tools (e.g., ANOVA) to distinguish signal noise from true off-target activity .
  • Dose-Response Analysis : Establish EC₅₀/IC₅₀ curves to identify concentration-dependent specificity thresholds .

Data Management and Ethical Considerations

Q. What criteria define high-quality research data for this compound-related studies?

  • Methodological Guidance : Data must be FAIR (Findable, Accessible, Interoperable, Reusable). Include raw datasets (e.g., chromatograms, spectral peaks), metadata (e.g., instrument settings), and analysis scripts. Follow the DFG’s research data guidelines: document measurement protocols and adhere to discipline-specific standards (e.g., IUPAC nomenclature) .

Q. How should ethical challenges in this compound’s preclinical testing be addressed?

  • Methodological Guidance :

  • Participant Selection : Define inclusion/exclusion criteria (e.g., cell line provenance, animal strain) and obtain institutional ethics approvals .
  • Transparency : Report adverse events (e.g., cytotoxicity in normal cells) and justify experimental trade-offs (e.g., efficacy vs. toxicity) .

Tables for Comparative Analysis

Parameter Recommended Method Purpose Key References
Synthesis ReproducibilityDetailed Supplementary ProtocolsEnsure replicability across labs
Bioactivity ValidationOrthogonal Assays (e.g., SPR, MST)Confirm target engagement
Data Contradiction ResolutionMeta-Analysis + Principal Contradiction IDResolve methodological vs. intrinsic conflicts

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